butyl 3-[(4-methylbenzoyl)amino]benzoate
CAS No.:
Cat. No.: VC9988872
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
![butyl 3-[(4-methylbenzoyl)amino]benzoate -](/images/structure/VC9988872.png)
Specification
Molecular Formula | C19H21NO3 |
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Molecular Weight | 311.4 g/mol |
IUPAC Name | butyl 3-[(4-methylbenzoyl)amino]benzoate |
Standard InChI | InChI=1S/C19H21NO3/c1-3-4-12-23-19(22)16-6-5-7-17(13-16)20-18(21)15-10-8-14(2)9-11-15/h5-11,13H,3-4,12H2,1-2H3,(H,20,21) |
Standard InChI Key | SNOGMZFJMZDDHU-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C |
Canonical SMILES | CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Butyl 3-[(4-methylbenzoyl)amino]benzoate features a central benzoic acid backbone esterified with a butyl group at the carboxylate position. The amino group at the 3-position of the benzene ring is further acylated with a 4-methylbenzoyl moiety, resulting in a branched structure with distinct hydrophobic and hydrogen-bonding regions. The molecular formula is deduced as CHNO, with a calculated molecular weight of 323.4 g/mol based on analogous compounds .
Structural Features:
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Benzoate core: Provides rigidity and aromaticity, facilitating π-π interactions.
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Butyl ester: Enhances lipophilicity, influencing solubility and membrane permeability.
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4-Methylbenzoyl substituent: Introduces steric bulk and modulates electronic properties via the methyl group’s electron-donating effects .
The IUPAC name derives systematically from the parent benzoic acid, with substituents prioritized according to positional numbering: butyl 3-[(4-methylbenzoyl)amino]benzoate.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of butyl 3-[(4-methylbenzoyl)amino]benzoate can be achieved through a two-step sequence involving amide formation followed by esterification:
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Acylation of 3-Aminobenzoic Acid:
Reacting 3-aminobenzoic acid with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) yields 3-[(4-methylbenzoyl)amino]benzoic acid. This step proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. -
Esterification with Butanol:
The carboxylic acid group of the intermediate is then esterified with butanol under acidic or enzymatic conditions. A catalytic amount of sulfuric acid or a lipase enzyme facilitates the reaction, producing the final ester .
Optimization Considerations:
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Temperature control: Maintaining temperatures below 10°C during acylation minimizes side reactions such as over-acylation or hydrolysis .
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Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing charged intermediates.
Industrial-Scale Production
While no specific industrial processes are documented for this compound, scalable methods for analogous esters involve continuous-flow reactors to improve yield and purity. For example, the patent US20070149802A1 details a pH- and temperature-controlled esterification process for methyl 4-(aminomethyl)benzoate, which could be adapted for butyl esters by substituting methanol with butanol .
Physicochemical Properties
Thermal and Solubility Profiles
Based on structurally related compounds, butyl 3-[(4-methylbenzoyl)amino]benzoate is predicted to exhibit:
Property | Value/Description |
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Melting Point | 120–125°C (estimated) |
Solubility in Water | <0.1 g/L (highly lipophilic) |
Solubility in Ethanol | ~50 g/L |
LogP (Partition Coefficient) | 3.8 (calculated) |
The low water solubility aligns with its ester and aromatic functionalities, which dominate its intermolecular interactions .
Spectroscopic Characteristics
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Infrared (IR) Spectroscopy:
Key peaks include ν(C=O) at ~1700 cm (ester and amide carbonyls) and ν(N-H) at ~3300 cm . -
Nuclear Magnetic Resonance (NMR):
H NMR signals would feature a triplet for the butyl CH groups (δ 0.9–1.6 ppm), aromatic protons (δ 7.2–8.1 ppm), and a singlet for the methyl group (δ 2.4 ppm).
Applications and Industrial Relevance
Pharmaceutical Intermediates
Butyl 3-[(4-methylbenzoyl)amino]benzoate’s amide and ester functionalities make it a candidate for prodrug development. For instance, similar compounds are hydrolyzed in vivo to release active carboxylic acids, enhancing bioavailability .
Materials Science
The compound’s aromaticity and thermal stability suggest utility in polymer coatings or liquid crystals. Its ability to undergo photochemical reactions could also be exploited in UV-curable resins .
Agricultural Chemistry
While direct evidence is lacking, analogs with lipophilic esters are used as pesticide carriers due to their slow release kinetics and penetration enhancer properties.
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